molecular formula C15H30O3 B14243707 (r)-3-Hydroxy-13-methyltetradecanoic acid CAS No. 221695-92-7

(r)-3-Hydroxy-13-methyltetradecanoic acid

Katalognummer: B14243707
CAS-Nummer: 221695-92-7
Molekulargewicht: 258.40 g/mol
InChI-Schlüssel: UZKJQTICSQQZOE-CQSZACIVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Hydroxy-13-methyltetradecanoic acid is a long-chain fatty acid with a hydroxyl group at the third carbon and a methyl group at the thirteenth carbon. This compound is part of the hydroxy fatty acids family, which are known for their diverse biological activities and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Hydroxy-13-methyltetradecanoic acid typically involves the hydroxylation of 13-methyltetradecanoic acid. This can be achieved through various methods, including enzymatic hydroxylation using specific hydroxylase enzymes or chemical hydroxylation using reagents such as osmium tetroxide (OsO4) followed by reduction.

Industrial Production Methods

Industrial production of ®-3-Hydroxy-13-methyltetradecanoic acid often employs biotechnological approaches, utilizing microbial fermentation processes. Specific strains of bacteria or fungi are engineered to produce the desired hydroxylated fatty acid through metabolic pathways.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Hydroxy-13-methyltetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The hydroxyl group can be reduced to form a fully saturated fatty acid.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Keto-13-methyltetradecanoic acid or 3-carboxy-13-methyltetradecanoic acid.

    Reduction: 3-Deoxy-13-methyltetradecanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-3-Hydroxy-13-methyltetradecanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex molecules and as a standard in analytical chemistry.

    Biology: Studied for its role in cellular signaling and membrane structure.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Wirkmechanismus

The mechanism of action of ®-3-Hydroxy-13-methyltetradecanoic acid involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence membrane fluidity, and participate in signaling pathways. The hydroxyl group plays a crucial role in its biological activity, allowing it to form hydrogen bonds and interact with various biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Hydroxy-14-methyltetradecanoic acid
  • 3-Hydroxy-12-methyltetradecanoic acid
  • 3-Hydroxy-13-methylpentadecanoic acid

Uniqueness

®-3-Hydroxy-13-methyltetradecanoic acid is unique due to its specific hydroxyl and methyl group positions, which confer distinct physical and chemical properties. These structural features influence its reactivity and interactions with biological systems, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

221695-92-7

Molekularformel

C15H30O3

Molekulargewicht

258.40 g/mol

IUPAC-Name

(3R)-3-hydroxy-13-methyltetradecanoic acid

InChI

InChI=1S/C15H30O3/c1-13(2)10-8-6-4-3-5-7-9-11-14(16)12-15(17)18/h13-14,16H,3-12H2,1-2H3,(H,17,18)/t14-/m1/s1

InChI-Schlüssel

UZKJQTICSQQZOE-CQSZACIVSA-N

Isomerische SMILES

CC(C)CCCCCCCCC[C@H](CC(=O)O)O

Kanonische SMILES

CC(C)CCCCCCCCCC(CC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.